2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid
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Description
“2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid” is a chemical compound with the molecular formula C8H6F3NO4S . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid” consists of a trifluorobenzenesulfonamido group attached to an acetic acid molecule . The molecular weight of this compound is 269.20 .Physical And Chemical Properties Analysis
“2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid” is a powder at room temperature . It has a molecular weight of 269.20 .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Mechanism of Action
Target of Action
The primary targets of 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like other sulfonamide compounds, it may interact with its targets by forming hydrogen bonds and ionic interactions .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and activity .
properties
IUPAC Name |
2-[(2,3,4-trifluorophenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4S/c9-4-1-2-5(8(11)7(4)10)17(15,16)12-3-6(13)14/h1-2,12H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDLVBJUNIEITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid |
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